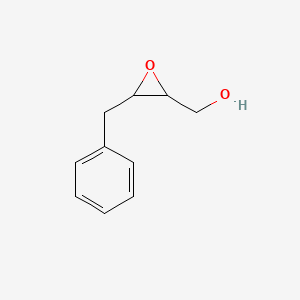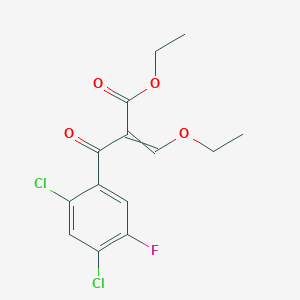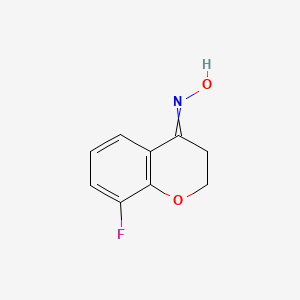![molecular formula C17H17N3O4 B8472532 (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B8472532.png)
(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid: is a synthetic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various chemical and biological applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid typically involves the reaction of p-anisidine with a diazonium salt, followed by coupling with L-phenylalanine. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid can undergo oxidation reactions, often resulting in the formation of nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and sulfonic acids.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
Chemistry: (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its azo group, which can be easily detected.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
- N-(p-Anisylazoformyl)-L-lysine
- N-(p-Anisylazoformyl)-L-arginine
Comparison:
- (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid is unique due to the presence of the phenylalanine moiety, which imparts specific chemical and biological properties.
- N-(p-Anisylazoformyl)-L-lysine and N-(p-Anisylazoformyl)-L-arginine have different amino acid components, leading to variations in their reactivity and applications.
属性
分子式 |
C17H17N3O4 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC 名称 |
(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H17N3O4/c1-24-14-9-7-13(8-10-14)19-20-17(23)18-15(16(21)22)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,23)(H,21,22)/t15-/m0/s1 |
InChI 键 |
QEEFJGYSUOAAFS-HNNXBMFYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N=NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)N=NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[3-(2-Hydroxyethoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8472470.png)

![2-methyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)-1-propanone](/img/structure/B8472484.png)








![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B8472540.png)
![1h-Indole-2-carboxylic acid,1-[[4-(phenylamino)phenyl]methyl]-3-(2-thienyl)-](/img/structure/B8472546.png)
